molecular formula C14H10FNO4 B6392888 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid CAS No. 1261981-03-6

6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6392888
CAS No.: 1261981-03-6
M. Wt: 275.23 g/mol
InChI Key: PYSLQJPUQNYGJB-UHFFFAOYSA-N
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Description

6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The unique structural features of this compound make it a subject of interest in various scientific research fields.

Properties

IUPAC Name

6-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)8-5-6-10(15)9(7-8)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSLQJPUQNYGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluoro-5-methoxycarbonylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The amino compound is coupled with picolinic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid has significant potential in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can modulate biological pathways. These interactions can influence various cellular processes, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A parent compound with similar structural features but lacking the fluorine and methoxycarbonyl groups.

    6-Fluoropicolinic acid: Similar to the target compound but without the methoxycarbonyl group.

    5-Methoxycarbonylpicolinic acid: Similar to the target compound but without the fluorine atom.

Uniqueness

6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid is unique due to the presence of both fluorine and methoxycarbonyl groups, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This dual substitution pattern distinguishes it from other picolinic acid derivatives and contributes to its diverse applications in scientific research.

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